N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)nicotinamide
Description
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3S/c22-17-6-9-19(10-7-17)29(27,28)25-12-2-4-15-5-8-18(13-20(15)25)24-21(26)16-3-1-11-23-14-16/h1,3,5-11,13-14H,2,4,12H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDTULPMHGJKLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CN=CC=C3)N(C1)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)nicotinamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique combination of functional groups including:
- Fluorophenyl : Enhances biological activity and solubility.
- Sulfonyl : Provides reactivity for further chemical modifications.
- Tetrahydroquinoline : Known for various pharmacological effects.
- Nicotinamide : Associated with numerous biological pathways.
Molecular Formula : C21H21FN2O4S
Molecular Weight : 416.5 g/mol
Chemistry
N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)nicotinamide is primarily utilized as a reagent in organic synthesis. It facilitates the formation of complex molecules through reactions such as the Suzuki–Miyaura coupling, which is effective for constructing carbon-carbon bonds under mild conditions.
Biology
In biological research, the compound serves as a biochemical probe or inhibitor in various pathways. Its potential interactions with enzymes and receptors make it a valuable tool for studying cellular mechanisms and signaling pathways.
Medicine
The therapeutic potential of this compound is being explored in several areas:
- Anti-inflammatory Activity : Studies indicate that it may reduce inflammatory responses by modulating cyclic adenosine monophosphate (cAMP) levels.
- Antimicrobial Properties : Research suggests effectiveness against various bacterial strains, disrupting cellular processes crucial for bacterial growth.
- Anticancer Effects : Investigations are ongoing into its ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells.
Industry
In industrial applications, this compound is utilized in the development of advanced materials and chemical processes. Its unique properties allow for innovations in material science and the synthesis of novel compounds.
Case Study 1: Anti-inflammatory Effects
A notable study demonstrated that tetrahydroquinoline derivatives could significantly modulate Th17 cell responses in mouse models of rheumatoid arthritis. The results indicated a marked reduction in disease severity when administered at optimized doses.
Case Study 2: Antimicrobial Activity
In vitro assays revealed that derivatives related to this compound exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compounds effectively inhibited bacterial growth by disrupting their cellular integrity.
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anti-inflammatory | Reduces inflammatory responses | |
| Antimicrobial | Effective against multiple bacterial strains | |
| Anticancer | Inhibits tumor growth | |
| Organic synthesis | Facilitates complex molecule formation |
Mechanism of Action
The mechanism of action of N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)nicotinamide involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Activity Profiles
The compound shares structural homology with RORγ inverse agonists reported in (Table 1). Key analogs include:
Key Observations:
- Compound 7 (benzenesulfonamide) exhibits high potency (IC50 <1 μM), likely due to the electron-deficient difluorophenyl group enhancing receptor interaction .
- Compound 8 (benzamide) shows reduced activity (IC50 <15 μM), suggesting that the benzamide moiety is less optimal for RORγ binding than sulfonamide groups.
- Compound 9 (pyrido-oxazine core) achieves nanomolar EC50 (6 nM), highlighting the impact of core heterocycle modifications on potency .
- Target Compound: The nicotinamide group introduces a pyridine ring, which may engage in π-π stacking or hydrogen bonding with RORγ’s ligand-binding domain.
Biological Activity
N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)nicotinamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data from various research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C18H19FN2O3S
- Molecular Weight : 362.42 g/mol
- CAS Number : 1215609-88-3
The structure includes a tetrahydroquinoline moiety linked to a nicotinamide group and a sulfonyl group containing a fluorophenyl substituent. This unique combination contributes to its biological activity.
Research indicates that compounds similar to this compound often act through several biological pathways:
- Nrf2 Activation : Many sulfonamide derivatives activate the Nrf2 pathway, leading to increased expression of antioxidant enzymes. This mechanism is crucial for protecting cells from oxidative stress and inflammation .
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, potentially reducing neuroinflammation and providing neuroprotective effects .
- Cellular Protection : Studies on similar compounds have shown protective effects against cytotoxic damage in neuronal cells, particularly in models of neurodegenerative diseases such as Parkinson's disease .
Biological Activity
The biological activity of this compound can be summarized as follows:
Case Studies
Several studies have investigated the biological activity of related compounds:
- Neuroprotective Effects in MPTP Model : In a study using the MPTP mouse model for Parkinson's disease, administration of a sulfonamide derivative demonstrated significant neuroprotective effects by activating the Nrf2 pathway and reducing activated microglia in the substantia nigra .
- Antioxidant Properties in PC12 Cells : Another study highlighted that similar compounds could protect PC12 cells from H₂O₂-induced damage through Nrf2 activation, enhancing their viability under oxidative stress conditions .
- Inflammation Reduction in Human Models : Research indicated that certain derivatives could reduce levels of inflammatory markers in human umbilical vein endothelial cells (HUVEC), suggesting potential applications in treating inflammatory diseases .
Q & A
Q. What preliminary biological activities have been reported?
- Receptor Binding : The fluorophenyl sulfonyl group is associated with RORγ inverse agonism (IC <1 μM in HEK293 assays), suggesting immunomodulatory potential .
- Cellular Models : In SH-SY5Y neuroblastoma cells, structurally related sulfonamides showed neuroprotective effects under oxidative stress (e.g., 20% increased viability at 10 μM) .
- Caution : Bioactivity data vary with assay conditions (e.g., serum concentration, cell passage number). Always validate in replicate experiments .
II. Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up?
- Troubleshooting :
- Low Amidation Yield : Replace EDC with DCC (higher stability) or use DMAP as a catalyst .
- Byproduct Formation : Control pH during sulfonylation (pH 8–9) to minimize disubstitution .
- Process Optimization : Switch to microwave-assisted synthesis (30 minutes vs. 24 hours) for intermediates, reducing degradation .
Q. How do structural modifications influence RORγ binding affinity?
- SAR Insights :
- Fluorophenyl Group : Critical for hydrophobic interactions (ΔG = −9.2 kcal/mol in docking studies). Replacement with chlorine reduces potency (IC >10 μM) .
- Tetrahydroquinoline Core : Ring saturation enhances conformational flexibility, improving binding to RORγ’s allosteric pocket .
Q. How to resolve contradictions in reported biological activities?
- Case Study : Discrepancies in neuroprotective vs. pro-apoptotic effects may arise from:
- Concentration Dependence : Biphasic responses (e.g., protection at 10 μM vs. toxicity at 50 μM) .
- Cell Line Variability : SH-SY5Y (neuronal) vs. HeLa (epithelial) cells have differing redox homeostasis .
- Resolution Strategy : Perform dose-response curves (1–100 μM) across multiple cell lines and validate with siRNA knockdown of target proteins .
Q. What computational tools predict metabolic stability and toxicity?
- In Silico Methods :
- ADMET Prediction : Use SwissADME to assess CYP450 inhibition risk (e.g., high affinity for CYP3A4) .
- Metabolite Identification : GLORYx predicts primary oxidation at the tetrahydroquinoline’s C4 position .
- Validation : Compare with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .
III. Methodological Resources
Q. What protocols are recommended for receptor binding assays?
- RORγ Competition Binding :
- Step 1 : Incubate recombinant RORγ with H-25-hydroxycholesterol (1 nM) and test compound (0.1–100 μM) .
- Step 2 : Quantify displacement using scintillation counting. Calculate K via Cheng-Prusoff equation .
Q. How to design a structure-activity relationship (SAR) study?
- Template :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
